Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]-
Overview
Description
Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]- is a compound of significant interest in various scientific fields. This compound features a benzoic acid moiety substituted with a 4-fluorophenyl group and a propenyl chain. Its unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]- typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve the crystallization of the acid from a mixture of ethanol and water, followed by purification through zone melting or vacuum sublimation at temperatures between 130-140°C .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial properties against drug-resistant bacteria.
Medicine: Explored for its potential use in developing new antibiotics and anticancer agents.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]- involves its interaction with specific molecular targets. For instance, it can disrupt bacterial cell membranes, leading to cell death. The compound’s fluorophenyl group enhances its binding affinity to biological targets, making it effective against resistant strains .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)benzoic acid: Shares a similar fluorophenyl group but lacks the propenyl chain.
4-[3-(3-Fluorophenyl)-1-oxo-2-propenyl]benzoic acid: Similar structure with a different position of the fluorine atom.
Uniqueness
Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)prop-2-enoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c17-14-8-1-11(2-9-14)3-10-15(18)12-4-6-13(7-5-12)16(19)20/h1-10H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYKFNQWEFCUBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736212 | |
Record name | 4-[3-(4-Fluorophenyl)acryloyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62557-88-4 | |
Record name | 4-[3-(4-Fluorophenyl)acryloyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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